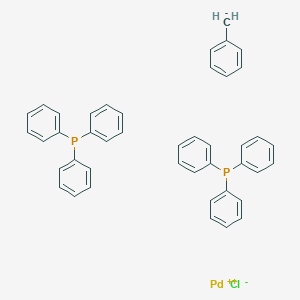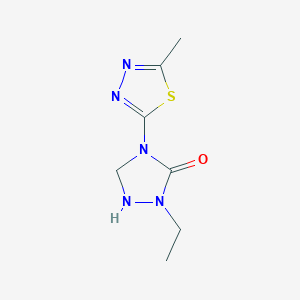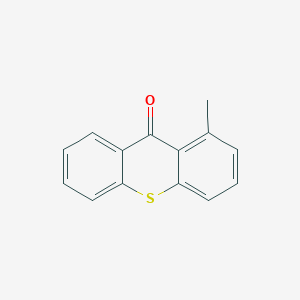
2-Methyl-4-(4-methylphenyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-methylphenyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group and a p-tolyl group attached to a butan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes. This method typically requires a large excess of ammonia to ensure the formation of the primary amine . Another method involves the reduction of nitriles to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(4-methylphenyl)butan-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with haloalkanes to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Haloalkanes, typically in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Alkyl-substituted amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(4-methylphenyl)butan-2-amine has several applications in scientific research:
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(4-methylphenyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with biological molecules . Additionally, it may bind to specific receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(p-tolyl)butan-2-ol: An alcohol derivative with similar structural features but different chemical properties.
4-(p-Tolyl)butan-2-amine: Lacks the additional methyl group, resulting in different reactivity and applications.
2-Methyl-4-(p-tolyl)butan-2-nitrile: A nitrile derivative that can be converted to the amine through reduction.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2-methyl-4-(4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7H,8-9,13H2,1-3H3 |
InChI-Schlüssel |
LBORMSBJBMJKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B8604139.png)
![Diethyl [4-(4-propylphenyl)butyl]propanedioate](/img/structure/B8604142.png)



![3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8604160.png)

![5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B8604180.png)



![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl)]diphenol](/img/structure/B8604190.png)


